![molecular formula C15H23N3 B3082049 N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine CAS No. 1119450-12-2](/img/structure/B3082049.png)
N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine
Overview
Description
N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine, also known as 5-methyl-1H-indol-2-yl-2-aminoethyl-N,N-dimethylamine, is an indole-based amine derived from the amino acid tryptophan. It is a derivative of tryptamine and has been studied in a variety of biological systems. This compound has been used in scientific research to study its effects on various biochemical and physiological processes.
Scientific Research Applications
Formaldehyde Adsorption
Background: Air pollution, particularly formaldehyde, affects both the environment and human health. Formaldehyde is a common indoor pollutant, primarily originating from synthetic resins used in building materials.
Application: Researchers have developed an adsorption material by modifying microcrystalline cellulose (MCC) with APMDS. The MCC/APMDS composite aerogel effectively removes formaldehyde from the air. The adsorption mechanism involves the reaction of the protonated –NH₃⁺ group in APMDS with formaldehyde, forming a Schiff base. The modified aerogel exhibits an increased adsorption capacity for formaldehyde, achieving an adsorption amount of 9.52 mg/g .
Polymer Synthesis
Background: APMDS contains amino groups, making it suitable for polymer synthesis.
Application: Researchers have synthesized polydimethylsiloxane (PDMS) with aminopropyl-terminated pendant groups using APMDS through ring-opening polycondensation. This approach allows for the functionalization of PDMS with desired properties .
Aerogel Fabrication
Background: Aerogels are lightweight, highly porous materials with diverse applications.
Application: The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-modified cellulose nanocrystal (CNC) aerogel has been successfully fabricated. AEAPMDS is introduced via C–O–Si bonds between CNC and AEAPMDS. This aerogel can be produced using freeze-drying or supercritical CO₂ drying of spherical CNC hydrogels. It offers potential applications in areas such as insulation, catalysis, and drug delivery .
Schiff Base Formation
Background: Schiff bases are versatile compounds formed by the condensation reaction of amines with carbonyl-containing compounds.
Application: Researchers have introduced azomethine groups by reacting APMDS with various carbonyl compounds (e.g., 2’-hydroxyacetophenone, salicylaldehyde, pyrrole-2-carboxaldehyde). These Schiff bases find applications in coordination chemistry, catalysis, and organic synthesis .
Mechanism of Action
Target of Action
Given its structural similarity to tryptamine , it may interact with similar targets, such as neurotransmitter receptors.
Mode of Action
Tryptamine is known to interact with neurotransmitter receptors, influencing their activity .
Biochemical Pathways
If it acts similarly to tryptamine, it may influence pathways related to neurotransmission .
Result of Action
If it acts similarly to tryptamine, it may influence neuronal activity and neurotransmission .
properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-11-4-5-14-13(10-11)12(6-8-16)15(17-14)7-9-18(2)3/h4-5,10,17H,6-9,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUMZHXMXGEGFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258385 | |
Record name | N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine | |
CAS RN |
1119450-12-2 | |
Record name | N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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